molecular formula C24H28BrNO4 B14104040 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one

8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B14104040
M. Wt: 474.4 g/mol
InChI Key: FHFQXSPUDFCFQY-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a complex organic compound that contains a chromen-4-one core structure This compound is characterized by the presence of a bis(2-methylpropyl)amino group, a bromophenoxy group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step involves the substitution reaction where a bromophenol derivative is reacted with the chromen-4-one core.

    Attachment of the Bis(2-methylpropyl)amino Group: This is usually done through a nucleophilic substitution reaction, where the amino group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the chromen-4-one core to a more saturated structure.

    Substitution: The bromophenoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromophenoxy group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The bis(2-methylpropyl)amino group may interact with enzymes or receptors, while the bromophenoxy and hydroxy groups can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity due to the presence of the bromophenoxy and hydroxy groups.

Properties

Molecular Formula

C24H28BrNO4

Molecular Weight

474.4 g/mol

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-3-(2-bromophenoxy)-7-hydroxychromen-4-one

InChI

InChI=1S/C24H28BrNO4/c1-15(2)11-26(12-16(3)4)13-18-20(27)10-9-17-23(28)22(14-29-24(17)18)30-21-8-6-5-7-19(21)25/h5-10,14-16,27H,11-13H2,1-4H3

InChI Key

FHFQXSPUDFCFQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3Br)O)CC(C)C

Origin of Product

United States

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